molecular formula C24H22FN5O4 B2703615 8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896318-88-0

8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2703615
CAS RN: 896318-88-0
M. Wt: 463.469
InChI Key: NLILZNJMUSLPEH-UHFFFAOYSA-N
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Description

  • Synonyms : 2,4-dimethoxyphenylisocyanate, benzene, 1-isocyanato-2,4-dimethoxy, and others .

This compound belongs to the class of isocyanates and contains both methoxy and fluorobenzyl functional groups. It is moisture-sensitive and exhibits a melting point of 31°C to 32°C and a boiling point of 139°C to 141°C (at 11 mmHg). The refractive index is 1.5475, and it is highly sensitive to moisture .


Synthesis Analysis

The synthesis of 2,4-dimethoxyphenyl isocyanate involves transition metal-assisted sodium borohydride reduction of 4-[^18F]fluorobenzonitrile. This approach can be extended to borohydride exchange resin (BER), making it suitable for automated syntheses. The resulting 4-[^18F]fluorobenzylamine serves as a versatile building block for the preparation of PET radiotracers .


Molecular Structure Analysis

The molecular structure of 2,4-dimethoxyphenyl isocyanate consists of a phenyl ring with two methoxy groups (OCH3) and an isocyanate group (NCO) attached. The compound’s SMILES notation is COC1=CC(=C(C=C1)N=C=O)OC .


Physical And Chemical Properties Analysis

  • Percent Purity : 97% .

Scientific Research Applications

Synthesis and Structural Elucidation

A study on imidazopyridines, closely related to the compound , elaborated on the regioselective N-alkylation processes, providing insights into the synthesis and structural elucidation of similar compounds. This research contributes to understanding the chemical properties and potential modifications of purine-based structures for various scientific applications (Göker & Özden, 2019).

Receptor Binding and Enzyme Inhibition

Another study focused on the synthesis of novel compounds based on a xanthine scaffold, including dual-target-directed ligands combining A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition. This suggests potential applications in neurodegenerative diseases treatment, showcasing the versatility of purine derivatives in receptor binding and enzyme inhibition research (Załuski et al., 2019).

Antidepressant and Anxiolytic-like Activity

Research into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has revealed compounds with significant affinity for serotoninergic and dopaminergic receptors, indicating potential applications in developing antidepressant and anxiolytic drugs (Zagórska et al., 2015).

Anticonvulsant Activity

The anticonvulsant activity of imidazo[4,5-d]-1,2,3-triazine and pyrazolo[3,4-d]-1,2,3-triazine analogs of potent anticonvulsant purines has been explored, highlighting the therapeutic potential of such compounds in seizure management (Kelley et al., 1995).

Luminescence Sensing

The development of lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate has been reported, indicating applications in luminescence sensing of specific chemicals, such as benzaldehyde derivatives. This research opens avenues for the use of purine derivatives in materials science and sensor technology (Shi et al., 2015).

Safety and Hazards

  • Causes serious eye irritation .

properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O4/c1-14-12-28-20-21(26-23(28)30(14)18-10-9-16(33-3)11-19(18)34-4)27(2)24(32)29(22(20)31)13-15-7-5-6-8-17(15)25/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLILZNJMUSLPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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